2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-[(Dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenones This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a phenyl group attached to the indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and the dimethylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylidene]indan-1-one
- 3-[(Dimethylamino)methylidene]furan-2(3H)-thione
- 4-[(Dimethylamino)methylidene]thiazolidine-4-thione
Uniqueness
2-[(Dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the fluorine atom and the indenone core, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H16FNO |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C18H16FNO/c1-20(2)11-14-16(12-7-4-3-5-8-12)13-9-6-10-15(19)17(13)18(14)21/h3-11,16H,1-2H3 |
InChI Key |
KNDUVQUJNYWREQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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